3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the pyrazole group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and has been studied for its serotonin reuptake inhibition activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been evaluated as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-17(8-7-16-5-2-1-3-6-16)20-11-13-21(14-12-20)18(24)15-22-10-4-9-19-22/h4,9-10,16H,1-3,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKOQLQEUOTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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